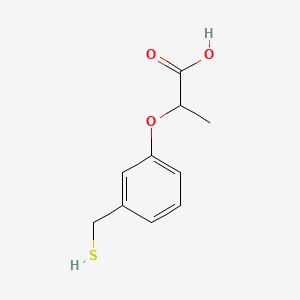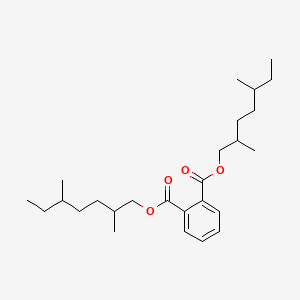
Bis(2,5-dimethylheptyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dimethylheptyl) phthalate: is an organic compound with the molecular formula C26H42O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics . This compound is characterized by its two 2,5-dimethylheptyl groups attached to the phthalate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylheptyl) phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,5-dimethylheptyl) phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2,5-dimethylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(2,5-dimethylheptyl) phthalate is used as a plasticizer in the production of flexible plastics. It is also studied for its chemical properties and reactivity in various organic synthesis reactions .
Biology and Medicine: Research has shown that phthalates, including this compound, can have biological effects, such as endocrine disruption. Studies are ongoing to understand the impact of these compounds on human health and their potential use in medical applications .
Industry: In the industrial sector, this compound is used in the manufacture of a wide range of products, including adhesives, coatings, and sealants. Its role as a plasticizer makes it valuable in producing flexible PVC products .
Mécanisme D'action
Bis(2,5-dimethylheptyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways . This interaction can lead to various biological effects, including reproductive and developmental toxicity .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a longer carbon chain.
Diisodecyl phthalate (DIDP): Similar to DINP but with an even longer carbon chain.
Uniqueness: Bis(2,5-dimethylheptyl) phthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its plasticizing efficiency, compatibility with different polymers, and potential biological effects .
Propriétés
Numéro CAS |
85391-48-6 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
bis(2,5-dimethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-7-19(3)13-15-21(5)17-29-25(27)23-11-9-10-12-24(23)26(28)30-18-22(6)16-14-20(4)8-2/h9-12,19-22H,7-8,13-18H2,1-6H3 |
Clé InChI |
ABJMNVCTWJQTJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



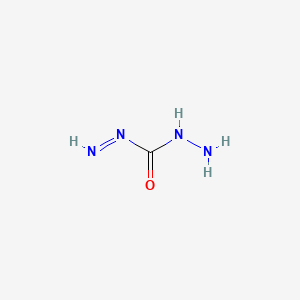
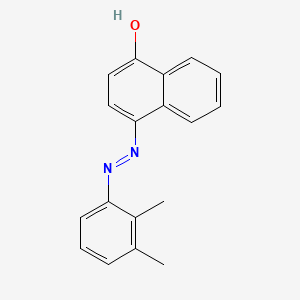


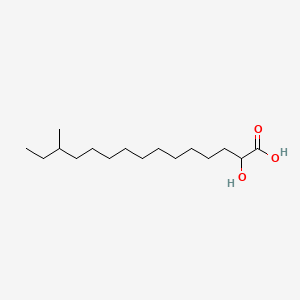

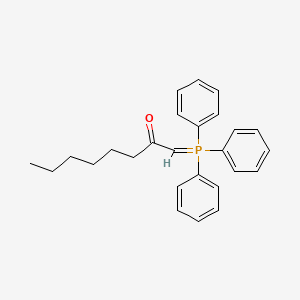
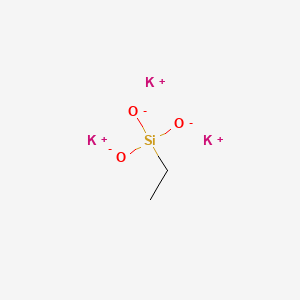
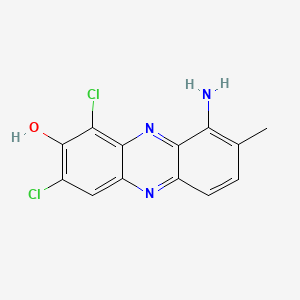


![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
